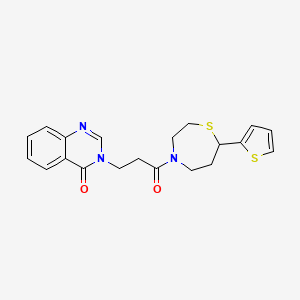
3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
H1-Antihistaminic Agents
A study on novel quinazolin-4(3H)-ones, including compounds structurally related to the query chemical, revealed their potential as new class H1-antihistaminic agents. These compounds were tested for in vivo H1-antihistaminic activity and showed significant protection against histamine-induced bronchospasm in guinea pigs. One compound in particular, differentiated by its piperazine substitution, emerged as a leading molecule due to its superior activity and minimal sedative effects compared to the standard chlorpheniramine maleate, suggesting its promise for further development as an antihistamine (Alagarsamy & Parthiban, 2013).
Antimicrobial and Anti-inflammatory Applications
Another research initiative focused on the synthesis of new series of quinazoline-4-one/4-thione derivatives, aiming to explore their pharmacophoric model for antimicrobial, analgesic, and anti-inflammatory activity. The study found that certain compounds exhibited good antimicrobial properties and a significant profile against both pain and inflammation, identifying these quinazolinone derivatives as potent candidates for the development of new antimicrobial, analgesic, and anti-inflammatory drugs with minimal side effects (Dash et al., 2017).
Antitumor Activity
Further research into quinazolinone compounds demonstrated their potential in cancer treatment. A novel series of quinazolinone derivatives were synthesized and evaluated for their antitumor activity across various cancer cell lines. Some compounds displayed broad-spectrum antitumor efficacy, highlighting the quinazolinone scaffold's potential in developing new anticancer agents (Mohamed et al., 2016).
Anti-Tubercular Agents
Quinazolin-4-ones linked to 1,3-thiazole hybrids were investigated for their anti-tubercular properties. Structural identification through various spectroscopic methods allowed for the synthesis of compounds with significant antibacterial activity against Mycobacterium tuberculosis, offering a promising direction for TB drug development (Nagaladinne et al., 2020).
properties
IUPAC Name |
3-[3-oxo-3-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNYTUSHUKVJAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

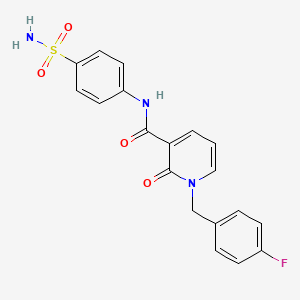
![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)
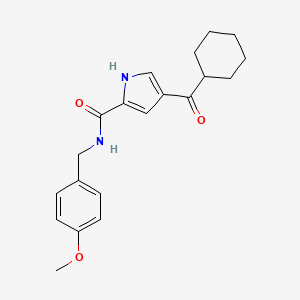
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
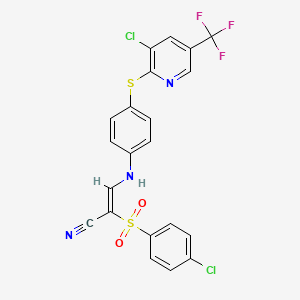
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)
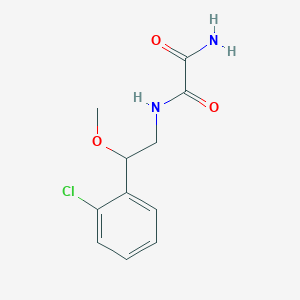
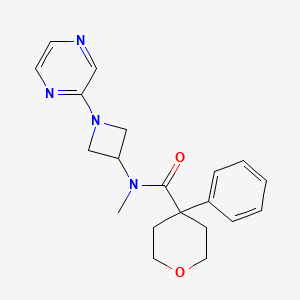


![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2408170.png)